1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea
CAS No.: 2640889-79-6
Cat. No.: VC11864357
Molecular Formula: C18H16N2O3S2
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640889-79-6 |
|---|---|
| Molecular Formula | C18H16N2O3S2 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
| Standard InChI | InChI=1S/C18H16N2O3S2/c21-18(20-12-3-5-14-15(10-12)23-11-22-14)19-8-7-13-4-6-17(25-13)16-2-1-9-24-16/h1-6,9-10H,7-8,11H2,(H2,19,20,21) |
| Standard InChI Key | FDVQQNFQRWYGQD-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CC=C(S3)C4=CC=CS4 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CC=C(S3)C4=CC=CS4 |
Introduction
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea represents a complex organic molecule combining structural elements from benzodioxole, bithiophene, and urea. These components are known for their diverse applications in medicinal chemistry, materials science, and biological research.
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Benzodioxole Group: A heterocyclic moiety often associated with pharmacological activity due to its electron-rich aromatic structure.
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Bithiophene Group: A conjugated system frequently utilized in organic electronics and as a scaffold in drug development.
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Urea Moiety: Commonly found in biologically active compounds, providing hydrogen bonding capabilities that enhance molecular interactions.
This combination suggests potential applications in areas such as drug discovery, antimicrobial agents, or organic semiconductors.
Structural Features
The chemical structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea features:
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A benzodioxole ring fused with an aromatic system.
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A thiophene dimer (bithiophene) connected via an ethyl linker to the urea group.
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A central urea functional group, which bridges the benzodioxole and bithiophene substructures.
The molecule's hybrid nature combines aromaticity and hydrogen bonding potential, making it suitable for supramolecular assembly and biological interactions.
Synthesis Pathways
While specific synthetic routes for this compound are not directly available in the literature, general methodologies for similar compounds involve:
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Step 1: Formation of Benzodioxole Derivatives
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Starting from catechol derivatives through methylenation reactions.
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Step 2: Bithiophene Synthesis
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Using Stille or Suzuki coupling to form the bithiophene unit.
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Step 3: Urea Coupling
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Reaction of isocyanates or carbamoyl chlorides with amines to introduce the urea group.
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These steps would likely require optimization for yield and purity.
Potential Applications
The compound’s unique structure suggests several applications:
Pharmacological Applications
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The benzodioxole and bithiophene units are often associated with antimicrobial, antifungal, and anticancer properties.
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Urea derivatives are known for their enzyme inhibition capabilities, particularly as kinase inhibitors or protease inhibitors.
Material Science
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The conjugated bithiophene system could be exploited in organic semiconductors or photovoltaics due to its electronic properties.
Supramolecular Chemistry
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The urea group’s hydrogen bonding potential makes it a candidate for crystal engineering or self-assembled materials.
Biological Activity
Although no direct studies exist on this compound specifically:
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Benzodioxole derivatives have demonstrated activity against bacterial strains and as enzyme inhibitors .
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Bithiophenes have shown promise in antimicrobial screening and as anti-inflammatory agents .
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Urea-based compounds are widely studied for anticancer and antibacterial properties .
Further experimental evaluation is required to confirm these properties for this specific compound.
Research Gaps and Future Directions
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Synthesis Optimization: Developing efficient synthetic routes with high yield and minimal byproducts.
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Biological Testing: Screening against bacterial strains, cancer cell lines, or enzymatic targets.
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Material Applications: Exploring its electronic properties for use in organic electronics.
This compound represents an exciting area of research at the intersection of medicinal chemistry and materials science, warranting further investigation into its properties and applications.
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